molecular formula C14H13BFNO3 B3359733 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid CAS No. 874288-20-7

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Cat. No. B3359733
CAS RN: 874288-20-7
M. Wt: 273.07 g/mol
InChI Key: IRCQICKMZNJXCS-UHFFFAOYSA-N
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Description

“3-(3-Fluorobenzylcarbamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 874288-34-3 . It has a molecular weight of 259.04 .


Synthesis Analysis

The synthesis of phenylboronic acids, which are mild Lewis acids, is generally stable and easy to handle, making them important to organic synthesis . One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe) 2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular formula of “3-(3-Fluorobenzylcarbamoyl)phenylboronic acid” is C13H11BFNO3 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acids are commonly used as building blocks in synthetic organic chemistry—most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond . Boronic acids’ reactions with 1,2- and 1,3-diols are useful for saccharide recognition .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . It has a molecular weight of 259.04 .

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word ‘Warning’ and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

[3-[(3-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCQICKMZNJXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168289
Record name B-[3-[[[(3-Fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874288-20-7
Record name B-[3-[[[(3-Fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[[[(3-Fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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